molecular formula C22H19FN6O3S B2383028 ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863458-76-8

ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No.: B2383028
CAS No.: 863458-76-8
M. Wt: 466.49
InChI Key: IYCSMRLCOWZVKB-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core, a bicyclic heterocycle fused with a 1,2,3-triazole and pyrimidine ring. Key structural elements include:

  • 2-Fluorobenzyl group: Attached to the triazole nitrogen, introducing steric and electronic effects due to the ortho-fluorine position.
  • Ethyl benzoate ester: Enhances lipophilicity, influencing bioavailability and metabolic stability.

Properties

IUPAC Name

ethyl 4-[[2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3S/c1-2-32-22(31)14-7-9-16(10-8-14)26-18(30)12-33-21-19-20(24-13-25-21)29(28-27-19)11-15-5-3-4-6-17(15)23/h3-10,13H,2,11-12H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCSMRLCOWZVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant studies.

The compound features a triazolo-pyrimidine core which is known for various biological activities. The presence of the thioether and acetamido groups enhances its interaction with biological targets. The compound's structure suggests potential roles in enzyme inhibition and receptor modulation, which are critical for therapeutic applications.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antiviral Activity : The compound has shown promising results against viral pathogens. In vitro assays indicate significant inhibition of viral replication pathways.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Effects : The compound exhibits broad-spectrum antimicrobial activity against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralSignificant inhibition of viral replication
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria

Case Studies

  • Antiviral Efficacy : A study conducted by Marathe et al. demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against HIV-1, indicating strong antiviral potential .
  • Anticancer Properties : Another investigation focused on the compound's effect on breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazole Ring : Essential for interaction with target proteins.
  • Thioether Group : Enhances lipophilicity and cellular uptake.
  • Acetamido Group : May facilitate binding to biological receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Triazolo[4,5-d]pyrimidine vs. Thiazolo[4,5-d]pyrimidine
  • Target Compound : The triazolo core contains three nitrogen atoms, which may improve metabolic stability compared to sulfur-containing thiazolo analogs.
  • Thiazolo Analogs: describes thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 and 20), which exhibit distinct electronic properties due to the sulfur atom.
Parameter Target Compound Thiazolo[4,5-d]pyrimidine (e.g., 19 )
Core Heterocycle Triazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine
Key Atoms N1, N2, N3 S1, N1, N2
Synthetic Method Not specified Microwave-assisted/conventional

Fluorobenzyl Substituent Position

2-Fluorobenzyl vs. 4-Fluorobenzyl
  • 4-Fluorobenzyl Analog: A positional isomer (ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate) is noted in . Para-substitution likely reduces steric effects but may enhance electronic interactions with target proteins .
Parameter 2-Fluorobenzyl Derivative 4-Fluorobenzyl Derivative
Fluorine Position Ortho Para
Steric Effects Moderate Low
Electronic Effects Electron-withdrawing (local) Electron-withdrawing (delocalized)

Linker and Ester Modifications

  • Thioacetamido Linker : The sulfur atom in the linker may enhance redox activity or metal coordination compared to oxygen-based linkers (e.g., carbonyl or ether).
  • Ethyl Benzoate vs. Methyl/Carboxylic Acid : Ethyl esters generally improve cell permeability over free carboxylic acids but may require hydrolysis for activation.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate?

  • Methodology : The synthesis involves three key stages:

Core formation : Construct the triazolo[4,5-d]pyrimidine scaffold via cyclocondensation of substituted pyrimidine precursors.

Substituent introduction : Attach the 2-fluorobenzyl group through alkylation under basic conditions (e.g., K₂CO₃ in DMF).

Coupling reactions : Link the thioacetamido-benzoate moiety using hydrazonoyl halides and triethylamine as a base to facilitate thioether bond formation.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ethyl ester –CH₂– at δ 4.3 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and triazole/pyrimidine carbons.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~508).
  • IR Spectroscopy : Detects functional groups like ester C=O (~1740 cm⁻¹) and thioether (C–S, ~680 cm⁻¹) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodology :

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Test kinase inhibition (e.g., EGFR) via fluorometric assays using ATP analogs .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole ring formation be addressed?

  • Methodology :

  • Use catalytic Cu(I) to favor 1,4-disubstituted triazole formation over 1,5-isomers.
  • Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) to control steric and electronic effects.
  • Monitor reaction progress with LC-MS to isolate the desired regioisomer .

Q. What strategies resolve discrepancies in reported biological activities between this compound and its analogs?

  • Methodology :

  • Comparative SAR studies : Systematically vary substituents (e.g., fluorobenzyl vs. p-tolyl) and assess activity shifts using standardized assays.
  • Orthogonal validation : Confirm kinase inhibition via surface plasmon resonance (SPR) and X-ray crystallography to correlate binding modes with functional data.
  • Meta-analysis : Re-evaluate experimental conditions (e.g., buffer pH, ATP concentration) to identify confounding factors .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Methodology :

  • Simulated gastric fluid (pH 1.2) : Incubate at 37°C for 24 hours, then analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Plasma stability : Use rat plasma at 37°C, quench with acetonitrile, and quantify intact compound via LC-MS/MS.
  • Identify metabolites using high-resolution mass spectrometry (HRMS) and NMR .

Q. What advanced techniques quantify binding affinity to kinase targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize the kinase on a sensor chip and measure real-time association/dissociation kinetics.
  • Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry and thermodynamic parameters (ΔH, ΔS).
  • Competitive ELISA : Calculate IC₅₀ values using a fluorescent ATP analog (e.g., ADP-Glo™ assay) .

Q. How can computational modeling guide structural optimization?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Predict binding poses to kinase active sites (e.g., EGFR, PDB ID: 1M17).
  • MD simulations (GROMACS) : Assess conformational stability over 100-ns trajectories in explicit solvent.
  • QSAR models : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with bioactivity data .

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